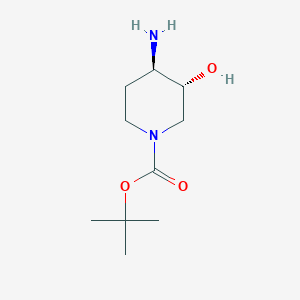

trans-4-Amino-1-boc-3-hydroxypiperidine

Description

Significance of Substituted Piperidine (B6355638) Derivatives as Chiral Scaffolds

The introduction of substituents onto the piperidine ring, particularly in a stereochemically controlled manner, gives rise to chiral scaffolds that are of immense value in drug design. thieme-connect.comresearchgate.net Chirality, or the "handedness" of a molecule, is a critical factor as biological systems are themselves chiral. The specific three-dimensional arrangement of atoms in a chiral piperidine derivative can significantly influence its ability to bind to a protein's active site, thereby affecting its potency, selectivity, and even its safety profile. thieme-connect.comresearchgate.net

The use of chiral piperidine scaffolds offers several advantages in drug discovery:

Modulation of Physicochemical Properties: The introduction of chiral centers can affect properties such as solubility and lipophilicity. thieme-connect.comthieme-connect.com

Enhanced Biological Activity and Selectivity: A specific stereoisomer often exhibits a much higher affinity for its biological target than other isomers. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Properties: Chirality can influence how a drug is absorbed, distributed, metabolized, and excreted. thieme-connect.comthieme-connect.com

Reduced hERG Toxicity: Strategic placement of chiral piperidine scaffolds has been shown to mitigate potential cardiac toxicity. thieme-connect.comthieme-connect.com

Overview of Methodologies for Synthesizing Substituted Piperidines

The construction of substituted piperidine rings is a central focus of synthetic organic chemistry, with numerous methodologies developed to achieve this goal. These strategies can be broadly categorized into several key approaches:

Hydrogenation/Reduction of Pyridines: This is one of the most common methods for accessing the piperidine core. nih.govdtic.mil It involves the reduction of the aromatic pyridine (B92270) ring using various catalysts, often under high pressure and temperature. nih.gov Modern methods have focused on developing more selective and milder conditions, including the use of heterogeneous cobalt catalysts. nih.gov

Cyclization Reactions: Intramolecular ring-closing reactions are a powerful tool for constructing the piperidine skeleton. nih.gov These can include various types of reactions such as aza-Michael additions, electrophilic cyclizations, and metal-catalyzed processes that form new carbon-nitrogen bonds to close the ring. nih.gov

[5+1] Annulations: This approach involves reacting a five-atom chain with a one-atom component to form the six-membered ring. For instance, iridium(III)-catalyzed reactions can stereoselectively synthesize substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, providing an efficient route to highly substituted piperidines. ajchem-a.com

Contextualization of trans-4-Amino-1-boc-3-hydroxypiperidine within Modern Synthetic Chemistry

This compound is a highly functionalized building block that has gained prominence in contemporary synthetic chemistry. smolecule.com Its utility stems from the specific arrangement of its functional groups and its protective group strategy. smolecule.com

The key features of this molecule include:

A Piperidine Core: Providing the fundamental three-dimensional scaffold.

A trans-Stereochemical Relationship: The amino group at the 4-position and the hydroxyl group at the 3-position are on opposite sides of the ring. This defined stereochemistry is crucial for creating specific molecular geometries required for biological activity.

An Amino Group (-NH2): A primary amine that serves as a key nucleophile or a point for further functionalization.

A Hydroxyl Group (-OH): A versatile functional group that can participate in hydrogen bonding or be converted into other functionalities.

A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen prevents the nitrogen from participating in unwanted side reactions. It is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for selective deprotection and subsequent modification of the ring nitrogen. smolecule.com

This specific combination of features makes this compound a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) such as kinase inhibitors and opioid analogs. Its pre-defined stereochemistry and orthogonally protected functional groups allow chemists to build complex target molecules in a controlled and efficient manner.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 443955-98-4 achemblock.com |

| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate smolecule.com |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)N smolecule.com |

| Appearance | White to off-white solid |

Spectroscopic Data

| Type | Data |

| ¹H NMR | Spectra available, specific shifts depend on solvent and conditions. |

| ¹³C NMR | Spectra available, specific shifts depend on solvent and conditions. |

| IR Spectroscopy | Data available from various spectroscopic databases. |

| Mass Spectrometry | Data available from various spectroscopic databases. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444033 | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007596-95-3, 443955-98-4 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Amino 1 Boc 3 Hydroxypiperidine

Chemoenzymatic and Biocatalytic Approaches

The demand for greener, more selective, and efficient chemical processes has propelled the adoption of biocatalysis in pharmaceutical manufacturing. Enzymes and whole-cell systems offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for the synthesis of complex chiral molecules like trans-4-Amino-1-boc-3-hydroxypiperidine.

Ketoreductase-Catalyzed Asymmetric Reduction Strategies

The asymmetric reduction of a prochiral ketone precursor, N-Boc-4-amino-3-oxopiperidine, is a direct and effective route to optically pure this compound. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them highly suitable for this transformation. mdpi.comderpharmachemica.com

The efficiency of this biocatalytic reduction hinges on the use of a coenzyme, typically NADH or NADPH. Due to the high cost of these coenzymes, a regeneration system is essential for the economic viability of the process. mdpi.com A common approach involves coupling the KRED-catalyzed reduction with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose to regenerate the coenzyme. mdpi.comnih.gov

Studies have demonstrated the successful use of various KREDs for the synthesis of the desired (3R,4R) or (3S,4S)-trans-4-Amino-1-boc-3-hydroxypiperidine. For instance, screening of a panel of ketoreductases can identify enzymes that provide high conversion and excellent enantiomeric excess (>99%). derpharmachemica.com The coexpression of both the ketoreductase and glucose dehydrogenase in a single host organism, such as E. coli, has been shown to significantly improve catalytic efficiency by ensuring a balanced activity ratio between the two enzymes. mdpi.com

| Ketoreductase (KRED) | Coenzyme Regeneration System | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| KRED 110 | NAD+/Triethanolamine HCl buffer | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Complete | >99 |

| AKR-43 (Aldo-Keto Reductase) | Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone (NBP) | (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) | >99 | >99 |

| Coexpressed KRED and GDH in E. coli | Internal GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 |

Whole-Cell Biotransformation Techniques (e.g., Baker's Yeast)

Whole-cell biotransformations offer a cost-effective and operationally simple alternative to using isolated enzymes. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a variety of reductases capable of performing asymmetric reductions of ketones. derpharmachemica.comnih.gov

The use of Baker's yeast for the reduction of N-1-Boc-3-piperidone has been shown to be a viable method for producing (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.com This approach is environmentally friendly and can achieve high yields (90-95%) on a significant scale. derpharmachemica.com The inherent cofactor regeneration systems within the yeast cells eliminate the need for external addition of expensive coenzymes. While Baker's yeast is a versatile biocatalyst, screening of other microbial cultures can sometimes yield even better results in terms of stereoselectivity and conversion. derpharmachemica.comnih.gov

Optimization of Biocatalytic Reaction Parameters (pH, Temperature, Coenzyme Regeneration)

To maximize the efficiency and selectivity of biocatalytic reactions, careful optimization of various parameters is crucial.

pH: The pH of the reaction medium can significantly impact enzyme activity and stability. For KRED-catalyzed reductions, a pH around 7.0-7.5 is often found to be optimal. derpharmachemica.comnih.gov

Temperature: Enzyme activity is also temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for KRED activity is typically in the range of 30-40°C. derpharmachemica.comnih.gov

Chemical Resolution Strategies

Prior to the widespread adoption of biocatalysis, chemical resolution was a primary method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Separation

One of the most common chemical resolution methods is the formation of diastereomeric salts. nih.gov This process involves reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral acid or base. This reaction forms a mixture of two diastereomeric salts, which have different physical properties, including solubility. nih.gov

By exploiting these solubility differences, one of the diastereomeric salts can be selectively crystallized from the solution. The less-soluble diastereomer is preferentially precipitated, leaving the more-soluble one in the mother liquor. nih.gov After separation of the crystals, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. A commonly used chiral resolving agent for similar compounds is L-camphorsulfonic acid. derpharmachemica.com

Comparative Analysis of Chemical Resolution Efficiency

While chemical resolution via diastereomeric salt formation is a well-established technique, it has inherent limitations. The maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic mixture is the undesired enantiomer. derpharmachemica.com In practice, yields are often lower due to incomplete crystallization and losses during separation and recovery steps.

In contrast, chemoenzymatic and biocatalytic methods, particularly asymmetric synthesis, can theoretically achieve 100% conversion of the starting material to the desired enantiomer. mdpi.comderpharmachemica.com This makes biocatalytic approaches significantly more atom-economical and efficient. Furthermore, biocatalytic methods are generally considered more environmentally friendly as they avoid the use of harsh chemical reagents and solvents often employed in classical resolutions. derpharmachemica.com

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Ketoreductase-Catalyzed Reduction | High stereoselectivity, high theoretical yield, mild reaction conditions. | Requires expensive coenzymes and regeneration systems. |

| Whole-Cell Biotransformation | Cost-effective, environmentally friendly, no need for external coenzymes. | May have lower conversion or selectivity compared to isolated enzymes. |

| Chemical Resolution | Well-established technique. | Maximum theoretical yield of 50%, often requires multiple steps, can be less environmentally friendly. |

Asymmetric Chemical Synthesis Routes

The asymmetric synthesis of this compound is critical for its application as a chiral intermediate in the pharmaceutical industry. Various methodologies have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring, ensuring the desired trans configuration. These strategies primarily fall into two categories: stereoselective ring-opening of cyclic precursors and intramolecular cyclization of acyclic substrates.

Stereoselective Ring-Opening Reactions of Epoxypiperidines

A prominent strategy for synthesizing this compound and its analogs involves the ring-opening of N-Boc-protected epoxypiperidines, such as N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane. The inherent strain of the epoxide ring makes it an excellent electrophile for reactions with a variety of nucleophiles. thieme-connect.deencyclopedia.pub The stereochemistry of the final product is controlled by the stereospecific nature of the ring-opening reaction, which typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the center of nucleophilic attack. This approach allows for the simultaneous formation of two contiguous stereocenters. thieme-connect.de

The synthesis of trans-4-amino-3-hydroxypiperidine derivatives can be achieved through the highly controlled amination of an epoxypiperidine precursor. researchgate.net In this process, an amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. The reaction's regioselectivity (attack at C3 vs. C4) and stereoselectivity are crucial. Typically, the reaction follows the Fürst-Plattner rule for diaxial opening, where the nucleophile attacks the epoxide carbon in a way that allows the molecule to adopt a chair-like transition state. This results in the formation of a trans-diaxial product, which upon conformational flipping, yields the thermodynamically more stable diequatorial trans-1,2-amino alcohol on the piperidine ring. researchgate.net For example, the ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane with an appropriate nitrogen nucleophile serves as a key step to introduce the amino functionality at the C4 position and the hydroxyl group at the C3 position in the desired trans configuration. researchgate.net

To enhance the reactivity of the epoxide ring and improve the efficiency of the aminolysis, Lewis acids are often employed as catalysts. A Lewis acid activates the epoxide by coordinating to the oxygen atom, which increases the electrophilicity of the ring carbons and facilitates the nucleophilic attack by the amine. researchgate.net

Various Lewis acids have been explored for this purpose. For instance, inexpensive and moderate Lewis acids like zinc chloride (ZnCl₂) have proven effective in catalyzing the ring-opening of epoxides with amines. researchgate.net More sophisticated catalytic systems have also been developed to achieve high enantioselectivity in the ring-opening of meso-epoxides. Chiral scandium (Sc) and indium (In) bipyridine complexes can catalyze the aminolysis of aromatic meso-epoxides with nucleophiles like benzophenone imine, which serves as an ammonia equivalent. researchgate.net After the ring-opening, acidic hydrolysis followed by Boc-protection yields the desired N-Boc-protected 1,2-amino alcohols with good yields and enantioselectivities. researchgate.net

| Catalyst System | Epoxide Type | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Scandium Bipyridine Complex | Aromatic meso-epoxide | Benzophenone imine | 48-56% | up to 82% | researchgate.net |

| Zinc Chloride (ZnCl₂) | Small epoxy structures | Amines | Good | Not specified | researchgate.net |

Intramolecular Cyclization Methodologies

An alternative to building the substituted piperidine scaffold from a pre-existing ring is the formation of the ring itself through intramolecular cyclization. This approach involves designing a linear, acyclic precursor that contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the desired heterocyclic system. nih.govbeilstein-journals.org This strategy offers a high degree of flexibility in introducing substituents prior to the cyclization step.

Reductive cyclization is a powerful method for constructing substituted piperidines. This strategy typically involves an intramolecular nucleophilic attack on an imine or a related functional group, which is either present in the starting material or formed in situ, followed by reduction. For instance, a diastereoselective synthesis of polysubstituted N-hydroxypiperidines can be achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime. ajchem-a.com Another approach involves an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, where an acid mediates alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov A related tandem reductive amination-cyclization process can also be employed, where an initial intermolecular reductive amination is followed by an intramolecular ring closure to furnish the heterocyclic product. nih.gov

A highly efficient and stereoselective method for synthesizing hydroxypiperidines is through a phosphite-driven cyclodehydration reaction. beilstein-journals.org This methodology is particularly suited for the cyclization of linear amino alcohol precursors. The reaction proceeds through the activation of the hydroxyl group in the precursor by a phosphite reagent, often in combination with an activator like iodine or diethyl azodicarboxylate (DEAD). This activation step forms a good leaving group, typically a phosphonium intermediate. beilstein-journals.org

The key step is the subsequent intramolecular SN2 substitution by the tethered amino group. The nitrogen atom attacks the carbon bearing the activated hydroxyl group, displacing a phosphine oxide and closing the ring to form the piperidine structure. The stereochemical outcome of this reaction is highly controlled, resulting in an inversion of configuration at the carbon center where the substitution occurs. This allows for the stereodivergent synthesis of both cis and trans isomers from the same precursor by simply choosing the appropriate stereoisomer of the starting amino alcohol. beilstein-journals.org

| Amino Alcohol Precursor | Cyclization Conditions | Product | Yield | Reference |

| N-Boc-5-amino-1-phenyl-1,2-hexanediol | PPh₃, I₂, Imidazole | N-Boc-3-hydroxy-2-methyl-6-phenylpiperidine | 74% | beilstein-journals.org |

| N-Boc-5-amino-1,6-diphenyl-1,2-hexanediol | PPh₃, I₂, Imidazole | N-Boc-2-benzyl-6-phenyl-3-hydroxypiperidine | 63% | beilstein-journals.org |

Multi-Step Asymmetric Synthesis from Chiral Pool Precursors

The asymmetric synthesis of highly functionalized piperidine rings, such as that in this compound, frequently leverages the inherent chirality of readily available natural products, a strategy known as chiral pool synthesis. This approach circumvents the need for de novo creation of stereocenters, instead transferring the chirality from the starting material to the target molecule through a series of stereocontrolled reactions.

Chiral amino acids serve as versatile starting materials for the synthesis of complex nitrogen-containing heterocyclic compounds. For instance, a concise and stereodivergent synthesis of 2-substituted 3-hydroxypiperidines has been developed starting from L-amino acids such as L-alanine, phenylalanine, phenylglycine, and methionine beilstein-journals.org. This general strategy involves the initial conversion of the amino acid to an N-benzyl-N-carbamate-protected derivative. This intermediate then undergoes a series of transformations, including reaction with a Grignard reagent and subsequent reduction, to furnish a key amino alcohol precursor, which can then be cyclized to form the desired hydroxypiperidine scaffold. While this specific example does not yield this compound directly, it establishes a clear precedent for the use of chiral amino acids in constructing the core structure with defined stereochemistry. Another approach involves the use of D-aspartic acid, which can be converted into a chiral aziridine intermediate, a versatile building block for the synthesis of various amine-containing pharmaceuticals mdpi.com.

Glyceraldehyde derivatives, with their inherent stereocenters, are also valuable chiral pool precursors. Although a specific synthetic route to this compound from a glyceraldehyde derivative is not prominently detailed in the reviewed literature, the principles of asymmetric synthesis would allow for its theoretical application. A plausible synthetic strategy would involve the conversion of a protected glyceraldehyde into a suitable amino- or nitro-alcohol, followed by chain extension and subsequent cyclization to form the piperidine ring, with the stereochemistry of the final product being directed by the stereocenters of the starting glyceraldehyde.

A crucial step in many synthetic routes to substituted piperidines is the stereoselective reduction of an unsaturated precursor, such as a dihydropyridine or a tetrahydropyridine, to establish the desired relative stereochemistry of the substituents on the saturated ring. Catalytic hydrogenation is a key method for achieving the trans configuration in the synthesis of this compound and its analogs .

One effective strategy involves the diastereoselective reduction of a substituted piperidone. For example, the reduction of N-substituted 3-phenyl-4-piperidones with sodium borohydride in a protic solvent at low temperatures in the presence of an inorganic acid has been shown to favor the formation of the di-equatorial isomer, which corresponds to a trans relationship between the substituents google.com. This method offers a high degree of stereocontrol, leading to the desired isomer in high yield.

Enzymatic reductions provide another powerful tool for achieving high stereoselectivity. The asymmetric reduction of N-Boc-3-piperidone using ketoreductases, often in whole-cell biocatalytic systems, has been successfully employed to produce (S)-1-Boc-3-hydroxypiperidine with excellent enantiomeric excess derpharmachemica.commdpi.comresearchgate.net. These biocatalytic methods are advantageous due to their high selectivity and mild reaction conditions.

Furthermore, a rhodium(I)-catalyzed C–H activation/electrocyclization cascade followed by catalytic hydrogenation of the resulting dihydropyridine has been developed to produce highly substituted piperidines. This method typically yields the all-cis stereoisomer, highlighting the importance of the chosen reduction method in determining the final stereochemical outcome nih.gov.

Table 1: Comparison of Stereoselective Reduction Methods for Piperidine Synthesis

| Method | Precursor | Reagents/Catalyst | Key Features | Typical Stereochemical Outcome |

|---|---|---|---|---|

| Catalytic Hydrogenation | Unsaturated Piperidine | H₂, Pd/C | Commonly used to achieve the trans configuration. | Trans |

| Diastereoselective Ketone Reduction | Substituted 4-Piperidone | NaBH₄, acid, low temperature | Favors formation of the di-equatorial alcohol. | Trans |

| Enzymatic Ketone Reduction | N-Boc-3-piperidone | Ketoreductase, whole cells | High enantioselectivity and mild conditions. | Chiral (S)-alcohol |

| Rh-Catalyzed Cascade/Hydrogenation | Dihydropyridine | [Rh(coe)₂Cl]₂, ligand; then H₂, Pd/C | Produces highly substituted piperidines. | All-cis |

Protecting Group Strategies in this compound Synthesis

Role and Mechanisms of Boc Protection of Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. In the context of this compound, the Boc group is attached to the piperidine nitrogen.

The primary role of the Boc group is to decrease the nucleophilicity and basicity of the piperidine nitrogen by converting it into a carbamate (B1207046). This protection prevents the nitrogen from participating in undesired reactions during subsequent synthetic transformations, such as those involving the hydroxyl and amino functionalities at the 3- and 4-positions.

The mechanism of Boc protection typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride (B1165640), Boc₂O). The reaction can proceed with or without a base. In the absence of a base, the amine itself acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amine commonorganicchemistry.comsigmaaldrich.com. When a base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (DMAP) is used, it deprotonates the initially formed ammonium species, facilitating the reaction commonorganicchemistry.com. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.orgorganic-chemistry.org.

Orthogonal Protection Schemes for Hydroxyl and Amino Functionalities

An orthogonal protection scheme is one in which multiple protecting groups can be removed selectively in any order under different reaction conditions. This strategy is essential for the synthesis of complex molecules with multiple functional groups that require individual manipulation. In the synthesis of this compound, orthogonal protection of the 3-hydroxyl and 4-amino groups is a key consideration.

A common orthogonal protecting group pair is the acid-labile Boc group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. For instance, in the synthesis of a closely related analog, trans-4-amino-1-Cbz-3-hydroxypiperidine, the Cbz group is used to protect the piperidine nitrogen . The Cbz group is stable to the acidic conditions used to remove a Boc group, and a Boc group is stable to the hydrogenolysis conditions (H₂/Pd-C) used to remove a Cbz group. This orthogonality allows for the selective deprotection of either a Boc-protected amino group or a Cbz-protected nitrogen.

Other orthogonal protecting groups that can be employed in such syntheses include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) group sigmaaldrich.commasterorganicchemistry.com. For example, the 4-amino group could be protected as an Fmoc-carbamate, which can be selectively removed with a base like piperidine, while the 3-hydroxyl group is protected as a silyl ether, which is typically removed with fluoride ions. The choice of protecting groups depends on the specific reaction conditions planned for the subsequent synthetic steps.

Table 2: Common Orthogonal Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc, Alloc |

| Carboxybenzyl | Cbz or Z | Amine | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Cbz, Alloc |

| Allyloxycarbonyl | Alloc | Amine, Alcohol | Pd(0) catalyst | Boc, Fmoc |

| Silyl Ethers (e.g., TBDMS) | TBDMS | Alcohol | Fluoride ion (e.g., TBAF) | Boc, Cbz, Fmoc |

Stereochemical Aspects of Trans 4 Amino 1 Boc 3 Hydroxypiperidine

Assignment of Absolute Configuration (e.g., (3R,4R) and (3S,4S) Enantiomers)

The "trans" designation in trans-4-Amino-1-boc-3-hydroxypiperidine refers to the relative stereochemistry of the hydroxyl group at position 3 and the amino group at position 4 of the piperidine (B6355638) ring. Specifically, it indicates that these two substituents are on opposite sides of the ring's plane. This compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of these stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (3R,4R) and (3S,4S) designations.

The (3R,4R) configuration corresponds to one enantiomer, while the (3S,4S) configuration corresponds to its mirror image. The assignment is crucial as the biological activity of molecules derived from these intermediates is often dependent on a specific enantiomer. For instance, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a related chiral 4,3-amino alcohol where the absolute stereochemistry was a key focus of its synthesis. rsc.orgnih.gov The synthesis of such precisely configured molecules underscores the importance of controlling both relative (cis/trans) and absolute (R/S) stereochemistry. rsc.orgnih.gov

| Enantiomer | Absolute Configuration | IUPAC Name |

| Enantiomer A | (3R,4R) | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |

| Enantiomer B | (3S,4S) | tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate |

Control of Diastereoselectivity in Synthetic Pathways

Achieving the desired trans configuration with high diastereoselectivity is a significant challenge in the synthesis of 4-amino-3-hydroxypiperidine (B1396542) derivatives. Synthetic strategies often focus on substrate control or reagent control to favor the formation of the trans diastereomer over the alternative cis isomer.

Several approaches have been explored to control this selectivity:

Asymmetric Hydrogenation: Rh(I) catalyzed asymmetric hydrogenation has been employed as a strategy to control both relative and absolute stereochemistry in the synthesis of related chiral 4,3-amino alcohols. rsc.orgnih.gov

Exploitation of Chiral Precursors: Utilizing the existing stereochemistry in chiral starting materials, such as 2-deoxy-D-ribose, provides a pathway to the desired stereoisomer. rsc.orgnih.gov

Biocatalytic and Classical Resolution: Biocatalytic methods and classical resolution techniques can be used to separate enantiomers from a racemic mixture, thereby isolating the desired stereoisomer. rsc.orgnih.gov For example, the stereoselective reduction of N-protected piperidones using baker's yeast can yield products with complete diastereoselectivity, although the enantioselectivity can vary. researchgate.net

Enzymatic Reduction: Ketoreductase enzymes have demonstrated high stereoselectivity in the reduction of prochiral ketones to furnish chiral alcohols. derpharmachemica.com These enzymes can provide high chiral selectivity, leading to the desired enantiomer of a hydroxypiperidine derivative. derpharmachemica.comresearchgate.net This approach avoids the high temperatures and pressures of some catalytic hydrogenations and can exceed the 50% theoretical yield limit of classical resolutions. derpharmachemica.com

Methodologies for Enantiomeric Purity Assessment and Control

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Enantiomeric excess (ee) is a measure of this purity, and several analytical and preparative techniques are employed for its assessment and control.

Assessment of Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the enantiomeric purity of chiral piperidine derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. researchgate.net

| Analytical Technique | Principle | Application Example |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | An isocratic Normal Phase-HPLC method using a Chiralpak IC3 column was developed to quantify (R)-isomer impurities in (S)-1-Boc-3-hydroxypiperidine. researchgate.netresearchgate.net |

| NMR Spectroscopy | Derivatization with a chiral agent (e.g., camphorsulfonamide) creates diastereomers that can be distinguished and quantified by NMR. | Enantiomeric purity of a related piperidine was checked by NMR after derivatization. researchgate.net |

Control of Enantiomeric Purity: High enantiomeric purity is achieved either through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Synthesis: This involves using chiral catalysts or enzymes to produce predominantly one enantiomer. Ketoreductase-mediated synthesis is a prime example of a biocatalytic approach to producing enantiomerically pure hydroxypiperidines. derpharmachemica.comresearchgate.net

Chiral Resolution: This process separates a racemic mixture into its constituent enantiomers. Classical resolution involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as L-camphorsulfonic acid or mandelic acid. derpharmachemica.comresearchgate.net These diastereomeric salts, having different physical properties, can then be separated by crystallization.

Influence of Stereochemistry on Molecular Architecture and Interactions (Chemical Perspective)

The specific trans-(3R,4R) or (3S,4S) stereochemistry dictates the three-dimensional architecture of the molecule, which in turn governs its chemical properties and intermolecular interactions. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the trans configuration, the hydroxyl and amino groups can be positioned either diaxial or diequatorial.

The diequatorial conformation is generally more stable, placing the bulky substituents away from the axial positions, thus minimizing unfavorable 1,3-diaxial interactions. This defined spatial arrangement of the amino and hydroxyl groups is critical for the molecule's role as a synthetic building block.

The key interactions influenced by stereochemistry include:

Hydrogen Bonding: The presence and fixed spatial relationship of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl oxygen) allow for specific and predictable hydrogen bonding interactions. This is crucial for binding to target proteins or enzymes when this scaffold is incorporated into a larger drug molecule.

Molecular Rigidity: The defined stereochemistry imparts a degree of conformational rigidity to the piperidine ring. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Reactivity: The orientation of the amino and hydroxyl groups influences their accessibility and reactivity in subsequent synthetic steps. For example, the stereochemistry can impact the ease of nucleophilic substitutions or acylations at these positions.

Ultimately, the precise stereochemical control of this compound is fundamental to its utility, enabling the construction of complex, stereochemically pure molecules for pharmaceutical research and development.

Conformational Analysis and Theoretical Studies of Trans 4 Amino 1 Boc 3 Hydroxypiperidine

Experimental Conformational Elucidation Techniques

Direct experimental studies specifically on trans-4-Amino-1-boc-3-hydroxypiperidine are not extensively reported in publicly available literature. However, the conformational analysis of such a molecule would standardly rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, techniques that have been widely applied to analogous substituted piperidine (B6355638) systems.

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For a substituted piperidine like this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The orientation of the substituents (axial or equatorial) can be determined by analyzing the coupling constants (³J values) between adjacent protons in the ¹H NMR spectrum and through-space correlations in 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

In a trans-3,4-disubstituted piperidine, the substituents can be either in a diaxial or a diequatorial arrangement. The bulky N-Boc group typically shows slow rotation around the N-C(O) bond, which can lead to broadened signals or even distinct sets of signals for different rotamers, further complicating the spectra.

Expected ¹H NMR Spectral Features for the Chair Conformation:

Proton Chemical Shifts: Protons in axial positions are generally more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

A large coupling constant (typically 8-13 Hz) is observed for axial-axial (³Jax,ax) couplings, indicative of a ~180° dihedral angle.

Smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial (³Jax,eq) and equatorial-equatorial (³Jeq,eq) couplings.

For this compound, the diequatorial conformation is generally expected to be more stable due to reduced steric hindrance. In this conformation, the protons at C3 and C4 would be axial. The coupling between H3 and H4 would therefore be axial-axial, resulting in a large ³J value.

Illustrative NMR Data for Substituted Piperidines:

While specific data for the target compound is unavailable, studies on other substituted piperidines confirm these principles. For example, in various 2,6-disubstituted piperidin-4-ones, large coupling constants of ~10 Hz between adjacent axial protons confirm a chair conformation with equatorial substituents. The relative stereochemistry of other cis- and trans-piperidines has also been confirmed by analysis of J values in their ¹H NMR spectra nih.govrsc.org.

2D NOESY Spectroscopy:

NOESY experiments provide information about protons that are close in space, regardless of whether they are connected by bonds. For a diequatorial this compound:

Strong NOE correlations would be expected between the axial protons at C2, C4, and C6.

Correlations between the axial proton at C3 and other axial protons (e.g., at C5) would further support the chair conformation.

NOEs between the substituents and adjacent ring protons can help confirm their equatorial orientation.

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. For piperidine derivatives, this technique unequivocally establishes the ring conformation and the stereochemical arrangement of its substituents.

While a crystal structure for this compound is not publicly documented, analysis of related structures consistently reveals a chair conformation for the piperidine ring. For instance, the crystal structure of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone confirms that the piperidine ring adopts a chair conformation with the bulky phenyl groups in equatorial positions to minimize steric strain tandfonline.com. Similarly, the relative stereochemistry of a cis-methyl-substituted pipecolinate was confirmed by single-crystal X-ray diffraction of its N-tosyl derivative, showing the expected chair geometry nih.govrsc.org.

For this compound, a crystallographic analysis would be expected to show:

A piperidine ring in a classic chair conformation.

The hydroxyl and amino groups in a diequatorial orientation to minimize 1,3-diaxial interactions.

Computational and Molecular Modeling Approaches

In the absence of extensive experimental data, computational methods serve as invaluable tools for predicting the conformational preferences and energetic landscapes of molecules like this compound.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and energy of a molecule, allowing for the exploration of its potential energy surface. For a flexible molecule like a substituted piperidine, these calculations can identify stable conformers and the transition states that connect them.

A typical workflow for this compound would involve:

Conformational Search: Identifying all possible low-energy conformations, including different chair and boat forms of the piperidine ring, as well as rotamers of the Boc, amino, and hydroxyl groups.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minimum.

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

Studies on related benzofuroxan (B160326) derivatives have utilized DFT calculations to determine thermodynamic parameters such as enthalpies of formation, demonstrating the utility of these methods in understanding molecular stability mdpi.com. For the target molecule, DFT calculations would likely predict the diequatorial chair conformer to be the most stable, providing quantitative estimates of the energy difference compared to the diaxial or boat conformers.

Predicted Stability of this compound Conformers:

| Conformer | Substituent Orientation | Expected Relative Energy |

| Chair 1 | 3-OH (eq), 4-NH₂ (eq) | Lowest (Most Stable) |

| Chair 2 | 3-OH (ax), 4-NH₂ (ax) | Higher |

| Twist-Boat | - | Highest |

This table represents expected outcomes based on general principles of conformational analysis.

Molecular mechanics employs classical physics to model molecular systems, using force fields to describe the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum mechanics, making it suitable for exploring the conformational space of larger molecules or for running longer simulations.

Force fields like AMBER or MMFF would be used to model this compound. The energy of different conformations would be calculated based on terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These simulations would corroborate the findings from quantum chemical calculations, confirming the preference for the diequatorial chair conformation.

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, such as ring flipping in piperidines.

For this compound, an MD simulation would typically involve:

Placing the molecule in a simulated solvent box (e.g., water or chloroform) to mimic solution conditions.

Running the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational transitions.

Analyzing the trajectory to determine the population of different conformers and the kinetics of their interconversion.

MD simulations have been used to investigate ligand binding to proteins and to understand the mechanism of action of inhibitors, highlighting the power of this technique in complex biological systems mdpi.comnih.gov. Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that can be used to overcome energy barriers more efficiently, providing a more thorough exploration of the conformational space, which would be beneficial for a flexible system like the N-Boc protected piperidine.

Theoretical Prediction of Stereochemical Outcomes in Reactions

The conformational preferences of this compound are critical in predicting the stereochemical outcomes of its reactions. The predominance of one chair conformer means that approaching reagents will encounter a specific three-dimensional arrangement of the functional groups, leading to stereoselective transformations.

Theoretical models can be employed to predict the facial selectivity of reactions at the amino and hydroxyl groups, as well as reactions involving the piperidine ring itself.

Reactions at the Amino and Hydroxyl Groups:

For reactions such as acylation of the amino group or alkylation of the hydroxyl group, the accessibility of these functional groups in the preferred conformer will dictate the stereochemical outcome if a new chiral center is formed in the reagent. In the predicted major conformer, the equatorial hydroxyl group is more sterically accessible than the axial amino group, which could lead to differences in reaction rates.

Reactions Involving the Piperidine Ring:

For reactions that involve the piperidine ring, such as those proceeding through an intermediate that flattens the ring (e.g., oxidation of the nitrogen or formation of an enolate), the initial conformation of the starting material can influence the stereochemistry of the product.

Computational modeling of transition states is a powerful tool for predicting stereochemical outcomes. By calculating the energies of the different possible transition states leading to various stereoisomeric products, the most likely reaction pathway and, therefore, the major product can be identified.

For instance, in a hypothetical reaction where a substituent is introduced at a position adjacent to the existing functional groups, the stereochemical outcome will depend on whether the reaction proceeds via an axial or equatorial attack on an intermediate. The relative energies of the transition states for these two pathways can be calculated to predict the diastereomeric ratio of the products.

The following table provides a hypothetical example of how theoretical predictions could be applied to a reaction of this compound.

| Reaction Type | Reagent Approach | Predicted Major Stereoisomer | Rationale based on Theoretical Prediction |

| Epoxidation of a double bond introduced adjacent to C-4 | Approach from the less hindered face | Epoxide trans to the amino group | The axial amino group in the major conformer directs the reagent to the opposite face of the ring. Transition state calculations would confirm the lower energy pathway. |

| Addition to a carbonyl group at C-3 | Nucleophilic attack | Diastereomer resulting from attack on the less hindered face | The steric bulk of the piperidine ring substituents in the preferred conformation will govern the trajectory of the incoming nucleophile. |

This table presents hypothetical scenarios based on established principles of stereoselective reactions and would require specific computational modeling for validation.

Chemical Transformations and Derivatization Strategies of Trans 4 Amino 1 Boc 3 Hydroxypiperidine

Modifications at the Hydroxyl Group

The secondary hydroxyl group on the piperidine (B6355638) ring is a prime site for chemical modification, including oxidation to a ketone or conversion into esters and ethers. These transformations are fundamental for introducing new functionalities and altering the molecule's steric and electronic properties.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the secondary alcohol in trans-4-Amino-1-boc-3-hydroxypiperidine to its corresponding ketone, tert-butyl 4-amino-3-oxopiperidine-1-carboxylate, is a key transformation. This reaction is typically achieved using mild oxidizing agents to avoid over-oxidation or side reactions involving the amino group.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for the selective and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The reaction proceeds under mild, neutral conditions, typically at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM). chemistrysteps.com DMP is known for its high chemoselectivity, tolerating sensitive functional groups such as Boc-protected amines. wikipedia.org For N-protected amino alcohols, DMP is particularly advantageous as it minimizes the risk of epimerization at the adjacent stereocenter. wikipedia.org

Swern Oxidation: The Swern oxidation provides another mild method for converting the hydroxyl group to a ketone. This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (TEA). wikipedia.org The reaction must be carried out at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates. wikipedia.orgnumberanalytics.com The Swern oxidation is valued for its high yields and compatibility with a broad range of functional groups. organic-chemistry.org

The table below summarizes typical conditions for the oxidation of the hydroxyl group.

| Oxidation Method | Reagent(s) | Solvent | Temperature | Product |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | tert-butyl 4-amino-3-oxopiperidine-1-carboxylate |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO2. Triethylamine (TEA) | Dichloromethane (DCM) | -78 °C to Room Temp. | tert-butyl 4-amino-3-oxopiperidine-1-carboxylate |

Acylation and Etherification Reactions

The hydroxyl group can be readily converted into esters (acylation) or ethers (etherification), providing access to a wide range of derivatives with modified polarity, hydrogen-bonding capacity, and steric bulk.

Acylation (Esterification): The reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base yields the corresponding ester. Due to the presence of the primary amino group, which is generally more nucleophilic than the hydroxyl group, selective O-acylation can be challenging. However, chemoselectivity can be achieved by performing the reaction under acidic conditions. In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and thereby directing the acylation to the hydroxyl group.

Etherification: The formation of an ether linkage at the 3-position is commonly achieved via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. Second, the alkoxide undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

Illustrative conditions for these transformations are presented in the table below.

| Transformation | Reagent(s) | Base/Catalyst | Solvent | Product Example |

| Acylation | Acetyl Chloride | Acidic medium (e.g., HCl) | Aprotic Solvent | tert-butyl 4-amino-3-acetoxypiperidine-1-carboxylate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide | - | Tetrahydrofuran (THF) | tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate |

Transformations of the Amino Group

The primary amino group at the 4-position is a highly versatile functional handle for introducing a variety of substituents through acylation, reductive amination, and the formation of sulfonamides and ureas.

Acylation and Amidation Reactions

The primary amine of this compound is highly nucleophilic and readily undergoes acylation with various reagents to form stable amide bonds. This is one of the most common derivatization strategies for this scaffold. The reaction is typically performed by treating the amine with an acyl chloride or a carboxylic anhydride in an aprotic solvent, such as dichloromethane or N,N-dimethylformamide (DMF). A base, commonly triethylamine or potassium carbonate, is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can also be used to form amides directly from carboxylic acids.

The following table outlines representative amidation reactions.

| Acylating Agent | Base | Solvent | Product Example |

| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | tert-butyl 4-acetamido-3-hydroxypiperidine-1-carboxylate |

| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | tert-butyl 4-benzamido-3-hydroxypiperidine-1-carboxylate |

| Acetic Anhydride | Pyridine (B92270) | Dichloromethane (DCM) | tert-butyl 4-acetamido-3-hydroxypiperidine-1-carboxylate |

Reductive Amination Reactions

Reductive amination, also known as reductive alkylation, is a powerful method for converting the primary amino group into a secondary or tertiary amine. This reaction proceeds in a one-pot fashion by first condensing the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. google.commasterorganicchemistry.com A key advantage of this method is that it prevents the over-alkylation that often plagues direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), as they are selective for the iminium ion intermediate in the presence of the starting carbonyl compound. nih.govharvard.edu The reaction is typically carried out in a solvent like dichloromethane (DCM) or methanol. chemspider.com This method allows for the introduction of a wide variety of alkyl and aryl-alkyl groups onto the nitrogen atom. chemicalbook.com

Examples of reductive amination are provided below.

| Carbonyl Compound | Reducing Agent | Solvent | Product Example |

| Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate |

| Acetone | Sodium Cyanoborohydride | Methanol | tert-butyl 4-(isopropylamino)-3-hydroxypiperidine-1-carboxylate |

Formation of Sulfonamido and Ureido Derivatives

Sulfonamide Formation: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. Sulfonamides are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Ureido Derivative Formation: Ureas are another important class of derivatives accessible from the primary amino group. The most direct method involves the reaction of the amine with an isocyanate. This reaction is typically rapid and high-yielding, often requiring no catalyst. Alternatively, ureas can be formed using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). researchgate.net

The table below details the synthesis of these derivatives.

| Derivative Type | Reagent | Base | Solvent | Product Example |

| Sulfonamide | Methanesulfonyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | tert-butyl 3-hydroxy-4-(methylsulfonamido)piperidine-1-carboxylate |

| Ureido | Phenyl Isocyanate | - | Dichloromethane (DCM) | tert-butyl 3-hydroxy-4-(3-phenylureido)piperidine-1-carboxylate |

Boc Group Manipulation and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of this compound is a cornerstone of its synthetic utility. This protecting group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, yet it can be removed selectively under acidic conditions. This allows for a strategic, multi-step approach to the synthesis of complex piperidine derivatives, where other functional groups on the molecule can be manipulated before revealing the piperidine nitrogen for further derivatization.

Selective Deprotection Methodologies

The most common methodologies involve acidic hydrolysis. Strong acids readily cleave the Boc group by protonating the carbamate (B1207046) oxygen, followed by the elimination of carbon dioxide and the highly stable tert-butyl cation. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a standard and highly effective method for this transformation. Anhydrous solutions of hydrogen chloride (HCl) in solvents like dioxane, methanol, or diethyl ether are also widely employed.

While effective, these strong acid conditions can be detrimental to other acid-labile protecting groups that might be present in a complex synthetic intermediate, such as tert-butyl esters or ethers. researchgate.net To address this, milder or alternative deprotection strategies have been developed. Lewis acids, for instance, can catalyze the removal of the Boc group under conditions that may leave other groups intact. Furthermore, the tert-butyl cation generated during acidic deprotection can cause unwanted alkylation side-reactions, particularly with electron-rich aromatic rings (e.g., in tryptophan residues). This issue is typically mitigated by the addition of "scavenger" reagents, such as anisole, thioanisole, or triethylsilane, which act to trap the carbocation.

| Reagent/System | Typical Conditions | Key Considerations |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temperature | Highly efficient and common; requires scavengers (e.g., anisole, triethylsilane) to prevent t-butylation side reactions. |

| Hydrogen Chloride (HCl) | 1-4 M HCl in an organic solvent (e.g., Dioxane, Methanol) | Widely used; the resulting amine is isolated as the hydrochloride salt, which can be advantageous for purification and stability. |

| Lewis Acids (e.g., ZnBr₂, FeCl₃) | Stoichiometric or catalytic amount in an aprotic solvent (e.g., DCM) | Offers potential for higher chemoselectivity compared to strong Brønsted acids; may leave other acid-sensitive groups intact. researchgate.net |

| Thermal Deprotection | Heating in a suitable solvent (e.g., Methanol) under continuous flow | An acid-free method that can provide selectivity based on reaction temperature, useful in complex molecules with multiple Boc groups of differing lability. nih.gov |

Strategic Utility of Boc Group in Multi-Step Synthesis

The strategic value of the Boc group in this compound lies in its role as a temporary shield for the piperidine nitrogen. By masking the nucleophilicity and basicity of this secondary amine, the Boc group directs reactivity towards the other functional sites on the molecule—the C3-hydroxyl group and the C4-primary amino group. smolecule.comnbinno.com This enables a predictable and controlled sequence of functionalization.

A typical synthetic sequence leverages this principle:

Functionalization of C3-OH or C4-NH₂: With the piperidine nitrogen protected, reactions such as acylation, sulfonation, alkylation, or reductive amination can be performed selectively at the hydroxyl or primary amino positions.

Boc Deprotection: Once the desired modifications at C3 and C4 are complete, the Boc group is removed using one of the methodologies described previously, exposing the piperidine nitrogen.

Functionalization of Piperidine Nitrogen: The now-free secondary amine can undergo a new set of reactions, such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or amide bond formation, to complete the synthesis of the target molecule.

This stepwise approach is fundamental in the synthesis of pharmaceutical agents. For example, in the development of certain Dipeptidyl peptidase-4 (DPP-4) inhibitors, a protected piperidine intermediate is essential. beilstein-journals.org The protecting group prevents the piperidine nitrogen from interfering with earlier steps of the synthesis, such as intramolecular cyclizations. beilstein-journals.org After the core of the molecule is assembled, the Boc group is removed to allow the piperidine nitrogen to be coupled to the final fragment of the drug molecule. beilstein-journals.org

For more intricate synthetic targets, the Boc group is often used as part of an orthogonal protecting group strategy . jocpr.com In this approach, different functional groups are protected with groups that can be removed under mutually exclusive conditions. For instance, the C4-amino group of the piperidine could be protected with an Fmoc (9-fluorenylmethoxycarbonyl) group, which is stable to acid but cleaved by base (e.g., piperidine). ub.edu The N1-piperidine nitrogen is protected with the acid-labile Boc group. This orthogonality allows the chemist to selectively unmask and react either the C4-amino group (by treatment with base) or the N1-piperidine nitrogen (by treatment with acid) at any desired stage of the synthesis, providing maximum flexibility and control. researchgate.net

The strategic placement and subsequent removal of the Boc group is therefore a key enabler for using this compound as a versatile scaffold for building complex, polyfunctional molecules.

| Step | Transformation | Purpose |

| 1 | Start with this compound | The Boc group directs reactivity away from the piperidine nitrogen. |

| 2 | Acylation of the C4-amino group | The primary amine is selectively functionalized while the N1-nitrogen remains protected. |

| 3 | Boc deprotection using TFA or HCl | The piperidine nitrogen is selectively unmasked for the next step. |

| 4 | Reductive amination at the N1-piperidine nitrogen | The final substituent is introduced onto the piperidine ring to yield the target compound. |

Application As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Heterocyclic Frameworks

The bifunctional nature of trans-4-Amino-1-boc-3-hydroxypiperidine, possessing both a nucleophilic amino group and a hydroxyl group, facilitates its use in the synthesis of intricate heterocyclic systems. The piperidine (B6355638) ring itself is a privileged scaffold, present in over 70 FDA-approved drugs. enamine.net Synthetic chemists leverage the reactivity of the amino and hydroxyl groups to append new rings and functional groups, thereby generating novel chemical entities.

The primary amino group can be readily transformed into various nitrogen-containing heterocycles through condensation, cycloaddition, or metal-catalyzed cross-coupling reactions. For instance, it can serve as a linchpin for building fused or spirocyclic systems. The adjacent hydroxyl group can direct these reactions, influence the stereochemical outcome, or be used as a handle for subsequent functionalization, such as etherification or oxidation, to further elaborate the molecular framework. This strategic positioning of functional groups allows for the creation of polycyclic structures with well-defined three-dimensional topographies, a desirable feature for interacting with biological targets. nih.gov

Role in Scaffold Design for Combinatorial Chemistry and Chemical Libraries

In the fields of drug discovery and materials science, the generation of chemical libraries with high molecular diversity is paramount. This compound serves as an exemplary scaffold for both combinatorial chemistry and Diversity-Oriented Synthesis (DOS). nih.govnih.gov A scaffold in this context is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of related compounds.

The utility of this compound as a scaffold stems from several key features:

Multiple Functionalization Points: It possesses three distinct points for chemical modification: the primary amine at C-4, the hydroxyl group at C-3, and the Boc-protected nitrogen at the 1-position. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, revealing a secondary amine for further derivatization. smolecule.com

Stereochemical Definition: The fixed trans stereochemistry of the amino and hydroxyl groups imparts a defined three-dimensional shape to the resulting library members. This is crucial for designing molecules that can selectively interact with chiral biological targets like enzymes and receptors.

Sp³-Rich Character: The saturated piperidine ring provides an sp³-rich, non-planar core. There is a growing emphasis in drug discovery on moving away from "flat" aromatic compounds towards more three-dimensional structures, as they can offer improved physicochemical properties and explore a wider region of chemical space. york.ac.ukwhiterose.ac.uk

By systematically reacting a series of diverse building blocks with each of the functionalization points on the this compound scaffold, chemists can rapidly generate large libraries of structurally complex molecules for high-throughput screening. nih.gov

| Scaffold Feature | Advantage in Combinatorial Chemistry |

| Defined Stereochemistry | Provides precise 3D orientation of substituents for specific receptor interactions. |

| Multiple Reactive Sites | Allows for the introduction of diverse functional groups at distinct vectors. |

| Rigid Piperidine Core | Reduces conformational flexibility, leading to higher binding affinity and selectivity. |

| Sp³-Rich Framework | Increases structural complexity and novelty, improving drug-like properties. |

Precursor in the Synthesis of Piperidine Alkaloid Analogues

Piperidine alkaloids are a large and structurally diverse class of natural products known for their wide range of biological activities. capes.gov.br These compounds, often isolated from plants and marine organisms, feature the piperidine ring as their central structural motif. acs.org The synthesis of natural product analogues—molecules that retain the core structure of the natural product but have modified peripheral functionality—is a powerful strategy for developing new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

This compound is an ideal starting material for the synthesis of analogues of 3-hydroxypiperidine-containing alkaloids. The existing stereochemistry and functional groups provide a significant head start in a synthetic sequence. For example, the amino and hydroxyl groups can be chemically modified to match or alter the substitution patterns found in natural alkaloids. This approach allows for the creation of novel compounds that mimic the biological activity of the parent alkaloid while potentially offering advantages in terms of synthesis and biological profile.

Application in Peptide and Peptidomimetic Chemistry

The limitations of natural peptides as drugs, such as poor stability against enzymatic degradation and low bioavailability, have driven the development of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but are built from non-natural components to enhance their drug-like properties. nih.gov this compound is a key building block in this area, enabling the design of conformationally constrained peptide analogues.

When the carboxyl group is formally introduced at the 3-position (e.g., via oxidation of the hydroxyl group and subsequent manipulations), the this compound core becomes a constrained β-amino acid. Oligomers of β-amino acids, known as β-peptides, are a prominent class of foldamers—non-natural oligomers that adopt stable, predictable secondary structures reminiscent of proteins, such as helices and sheets. nih.govacs.org

The cyclic constraint imposed by the piperidine ring significantly pre-organizes the peptide backbone, promoting the formation of stable helical structures even in short oligomers. Specifically, β-peptides derived from six-membered rings, like piperidine, have a strong propensity to form a highly stable 14-helix, which is defined by C=O(i)···H–N(i+2) hydrogen bonds. nih.gov This contrasts with the 12-helix formed by five-membered ring systems. The ability to form these robust, predictable structures makes these β-peptides attractive scaffolds for mimicking α-helical protein domains involved in protein-protein interactions. acs.org

| Helix Type | Defining H-Bond | Ring Size | Common Residue Type |

| α-Helix | C=O(i)···H–N(i+4) | 13 atoms | α-Amino Acids |

| 12-Helix | C=O(i)···H–N(i+3) | 12 atoms | Constrained 5-membered ring β-amino acids (e.g., trans-ACPC) |

| 14-Helix | C=O(i)···H–N(i+2) | 14 atoms | Constrained 6-membered ring β-amino acids (e.g., piperidine-based) |

Incorporating conformationally restricted amino acids is a cornerstone of peptidomimetic design. mdpi.com By reducing the flexibility of a peptide ligand, chemists can "lock" it into its bioactive conformation, which can lead to significant increases in binding affinity and receptor selectivity. nih.gov The rigid piperidine ring of this compound serves this purpose perfectly.

When this building block is incorporated into a peptide chain, it severely restricts the backbone torsional angles (phi, φ, and psi, ψ) in its vicinity. This conformational rigidity helps to pre-organize the peptide for binding to its target, reducing the entropic penalty upon binding. Furthermore, the amino and hydroxyl groups can be used to mimic the side chains of natural amino acids like serine, threonine, or lysine, but presented on a rigid, non-natural scaffold. This strategy has been successfully employed to create peptidomimetics with enhanced stability towards proteases and improved pharmacokinetic profiles. nih.gov

Future Research Directions in Trans 4 Amino 1 Boc 3 Hydroxypiperidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine and its derivatives, future research will likely prioritize the development of processes that are not only efficient but also minimize environmental impact.

A primary focus will be on improving atom economy, which seeks to maximize the incorporation of starting material atoms into the final product. Traditional multi-step syntheses of substituted piperidines often involve numerous protection and deprotection steps, leading to significant waste generation. Future strategies will aim to streamline these sequences. One promising avenue is the use of biocatalysis, which can offer high selectivity and reduce the need for protecting groups. derpharmachemica.com The application of enzymes, such as ketoreductases and transaminases, in whole-cell biotransformations represents a move towards more sustainable processes that can operate under mild conditions (e.g., ambient temperature and pressure in aqueous media), thereby reducing energy consumption and the use of hazardous organic solvents. derpharmachemica.commdpi.com

Furthermore, research into "one-pot" or tandem reactions, where multiple transformations occur in a single reaction vessel, will be crucial. ajchem-a.com These approaches reduce the need for intermediate purification steps, saving time, resources, and solvent usage. The development of such integrated processes for piperidine (B6355638) synthesis is an active area of research that aligns with the goals of green chemistry. ajchem-a.comresearchgate.net

Table 1: Comparison of Synthetic Route Metrics

| Metric | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Atom Economy | Often low due to protecting groups and multi-step processes. | High, with maximal incorporation of starting materials. |

| Solvent Usage | Typically relies on volatile organic compounds (VOCs). | Prioritizes water or solvent-free reaction conditions. ajchem-a.com |

| Energy Consumption | May require high temperatures and pressures for steps like catalytic hydrogenation. derpharmachemica.com | Operates under mild, ambient conditions. |

| Catalysts | Often employs noble metal catalysts. nih.gov | Focuses on biocatalysts or earth-abundant metal catalysts. |

| Waste Generation | Produces significant stoichiometric byproducts. | Minimal, with byproducts being benign (e.g., water). |

Exploration of Novel Catalytic and Stereoselective Methodologies

The precise control of stereochemistry is paramount in the synthesis of pharmaceutical intermediates like this compound. Future research will undoubtedly focus on discovering and refining catalytic methods that provide high levels of stereoselectivity.